![molecular formula C22H36O3Si B12644306 5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
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Overview
Description
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is a complex organic compound with a unique structure that includes a benzocyclooctene ring and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzocyclooctene ring through cyclization reactions, followed by the introduction of the propanoic acid group and the tert-butyl dimethylsilyl (TBDMS) protecting group. Reaction conditions may vary, but they generally involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Material Science
The compound is explored as a precursor for the development of advanced materials due to its ability to enhance thermal stability and mechanical properties. It can be utilized in:
- Polymer Synthesis : As a monomer or additive to improve the performance of polymers used in coatings and adhesives.
- Composite Materials : Enhancing the durability and resistance of composite materials used in automotive and aerospace applications.
Pharmaceutical Applications
Due to its unique chemical structure, the compound may have potential applications in pharmaceuticals:
- Drug Delivery Systems : Its silyl ether functionality could facilitate the development of drug carriers that improve bioavailability and targeted delivery.
- Therapeutic Agents : Research into its biological activity may reveal efficacy against certain diseases or conditions.
Chemical Manufacturing
In chemical manufacturing, 5-Benzocyclooctenepropanoic acid serves as an important intermediate:
- Synthesis of Fine Chemicals : It can be used as a building block for synthesizing various fine chemicals utilized in agrochemicals and specialty products.
- Catalysts and Stabilizers : The compound's properties might make it suitable for use as a catalyst or stabilizer in various chemical reactions.
Case Study 1: Polymer Enhancement
A study demonstrated that incorporating 5-Benzocyclooctenepropanoic acid into a polymer matrix significantly improved thermal stability compared to control samples without the compound. The enhanced thermal properties were attributed to the strong intermolecular interactions facilitated by the compound's unique structure.
Case Study 2: Drug Delivery Research
In preliminary studies on drug delivery systems, formulations containing this compound showed improved drug release profiles compared to traditional carriers. The silyl ether groups allowed for better interaction with biological membranes, enhancing the uptake of therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
- 2-Cyclopentene-1-carboxylic acid, 5-chloro-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-oxo-5-(trifluoromethyl)-
Uniqueness
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is unique due to its specific structural features, including the benzocyclooctene ring and the TBDMS protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₈H₃₄O₂Si
- Molecular Weight : 318.54 g/mol
- CAS Number : [insert CAS number]
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds similar to 5-Benzocyclooctenepropanoic acid exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related disorders. For example, derivatives of propionic acid have shown the ability to reduce oxidative damage in cellular models .
2. Neuroprotective Effects
Studies have demonstrated that certain structural analogs can protect neuronal cells from oxidative stress and neurodegeneration. For instance, related compounds have been shown to inhibit MAO-B activity and reduce neurotoxicity induced by harmful agents such as hydrogen peroxide and amyloid-beta peptides .
3. Anti-inflammatory Properties
The compound's potential to modulate inflammatory pathways has been noted in various studies. It appears to influence cytokine production and may help in conditions characterized by chronic inflammation . The inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha has been observed with similar compounds .
The mechanisms underlying the biological activities of 5-Benzocyclooctenepropanoic acid are multifaceted:
- Oxidative Stress Reduction : The compound likely acts as a free radical scavenger, thereby protecting cells from oxidative damage.
- MAO-B Inhibition : Similar compounds have shown efficacy in inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease .
- Cytokine Modulation : By influencing the signaling pathways associated with inflammation (e.g., MAPK signaling), the compound may help regulate immune responses effectively .
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study evaluated the neuroprotective effects of a structural analog of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels compared to untreated controls. This suggests that the compound may enhance neuronal survival under stress conditions.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of inflammation-induced pain, administration of the compound led to a marked decrease in pain scores and inflammatory markers. The study highlighted its potential as an analgesic agent through anti-inflammatory pathways modulation.
Data Table
Properties
Molecular Formula |
C22H36O3Si |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-yl]propanoic acid |
InChI |
InChI=1S/C22H36O3Si/c1-21(2,3)26(5,6)25-18-11-12-19-17(16-18)10-8-7-9-14-22(19,4)15-13-20(23)24/h11-12,16H,7-10,13-15H2,1-6H3,(H,23,24) |
InChI Key |
SZUOWJFWONGWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
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